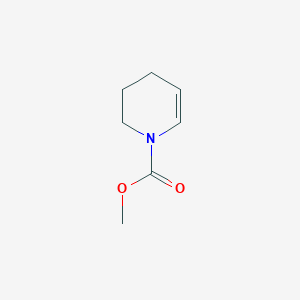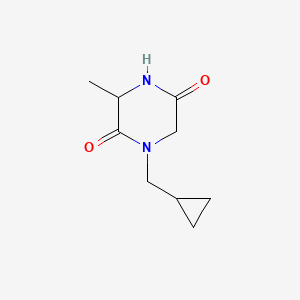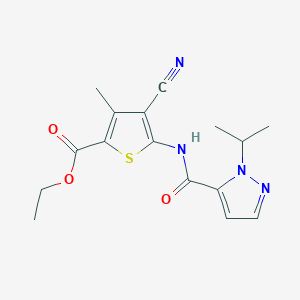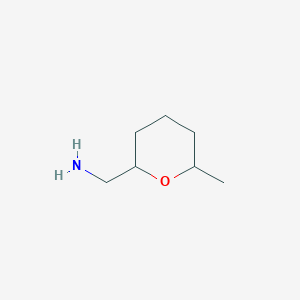
Methyl 3,4-dihydropyridine-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3,4-dihydropyridine-1(2H)-carboxylate” is a chemical compound with the molecular formula C7H11NO2 . It is a derivative of dihydropyridine, which is a class of compounds with a wide range of biological activities.
Molecular Structure Analysis
The molecular structure of “Methyl 3,4-dihydropyridine-1(2H)-carboxylate” consists of a dihydropyridine ring with a carboxylate group attached to one of the carbon atoms . The molecular weight of the compound is 141.16774 .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
“Methyl 1,2,3,4-tetrahydropyridine-1-carboxylate” derivatives have been synthesized and studied for their antioxidative properties . These compounds can potentially be used in the development of new drugs or food additives with antioxidant effects .
Neurological Research
“Methyl 1,2,3,4-tetrahydropyridine-1-carboxylate” is a dopaminergic neurotoxin, useful in neurological research . It can be used to study various neurological disorders and the effects of potential treatments .
Infective Pathogens
1,2,3,4-tetrahydroisoquinolines (THIQ), a class of compounds that “methyl 1,2,3,4-tetrahydropyridine-1-carboxylate” belongs to, have shown diverse biological activities against various infective pathogens . This makes them potential candidates for the development of new antimicrobial drugs .
Neurodegenerative Disorders
THIQ based natural and synthetic compounds exert diverse biological activities against neurodegenerative disorders . This suggests that “methyl 1,2,3,4-tetrahydropyridine-1-carboxylate” could potentially be used in the treatment of diseases like Alzheimer’s, Parkinson’s, and others .
Synthetic Chemistry
“Methyl 3,4-dihydropyridine-1(2H)-carboxylate” and its derivatives can be used as intermediates in the synthesis of other complex organic compounds . They can be used in the development of new synthetic strategies and methodologies .
Drug Discovery
The structural–activity relationship (SAR) of THIQ analogs, including “methyl 1,2,3,4-tetrahydropyridine-1-carboxylate”, has been studied for drug discovery . This information can be used to design and develop new drugs with improved efficacy and safety profiles .
Eigenschaften
IUPAC Name |
methyl 3,4-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)8-5-3-2-4-6-8/h3,5H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYXEWCMUHQOAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2873523.png)

![(3-Methylisoxazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2873525.png)
![[(Cyanomethyl)sulfonyl]acetic acid methyl ester](/img/structure/B2873526.png)
![N-[(4-ethoxy-3-methoxyphenyl)-(thiophene-2-carbonylamino)methyl]thiophene-2-carboxamide](/img/structure/B2873527.png)


![N-(4-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2873533.png)



![3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2873542.png)
![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)